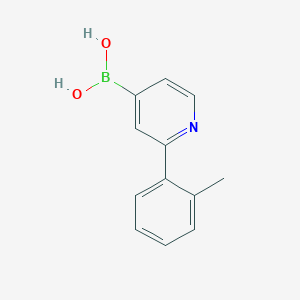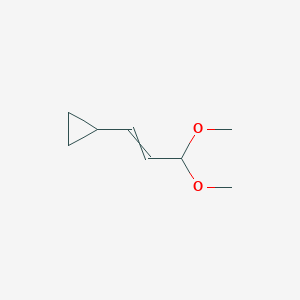
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is a cyclopropane derivative characterized by the presence of a (Z)-configured 3,3-dimethoxyprop-1-en-1-yl group. Cyclopropane derivatives are known for their unique structural and chemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, is a robust method for cyclopropanation . Another method involves the use of diazo compounds, which can generate carbenes upon photolysis or thermal decomposition .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of flow chemistry and continuous processing techniques has been explored to enhance the efficiency and scalability of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The strained three-membered ring of the cyclopropane moiety makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
(Z)-3,3-Dimethoxyprop-1-en-1-ylcyclobutane: A similar compound with a four-membered ring instead of a three-membered ring.
(E)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane: The E-isomer of the compound, differing in the spatial arrangement of the substituents.
Uniqueness
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of the dimethoxyprop-1-en-1-yl group also imparts distinct chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3,3-dimethoxyprop-1-enylcyclopropane |
InChI |
InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3 |
Clave InChI |
NKTIKJLVFCWHIQ-UHFFFAOYSA-N |
SMILES canónico |
COC(C=CC1CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


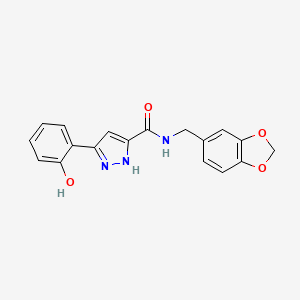
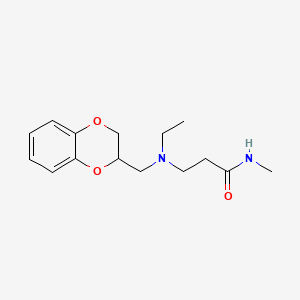
![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)
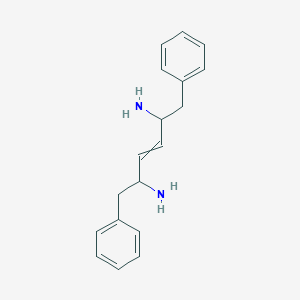
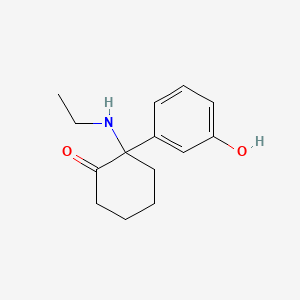
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
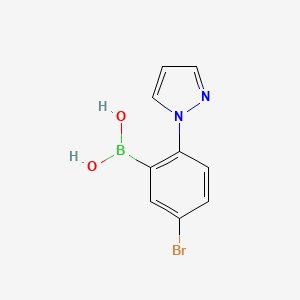
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
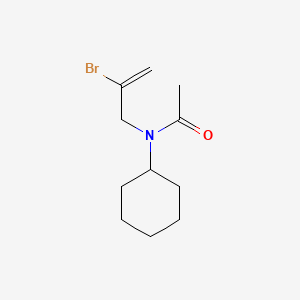
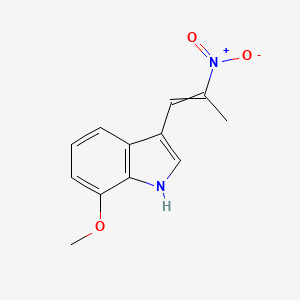

![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)
